Locustakinin

描述

Locustakinin is a myotropic peptide isolated from the brain and corpora-cardiaca complexes of the locust species Locusta migratoria . It is part of the insect kinin family of neuropeptides, which play a crucial role in regulating various physiological processes in insects . This compound is known for its ability to stimulate fluid secretion in the Malpighian tubules of locusts, thereby playing a significant role in the excretory system .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of locustakinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .

化学反应分析

Types of Reactions: Locustakinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction of this compound can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which break disulfide bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Amino acid derivatives, coupling reagents (DIC, HOBt)

Major Products Formed:

Oxidation: Formation of disulfide bonds

Reduction: Cleavage of disulfide bonds

Substitution: Modified peptides with altered amino acid sequences

科学研究应用

Physiological Functions

Locustakinin is primarily known for its influence on the Malpighian tubules, which are crucial for excretion and osmoregulation in insects. Research has demonstrated that this compound can stimulate ion transport and inhibit diuretic activity, making it a key player in maintaining fluid balance within the insect body.

- Ion Transport Stimulation : this compound enhances the secretion of potassium ions (K+) and sodium ions (Na+), which are essential for maintaining hemolymph volume and composition. Studies indicate that it works synergistically with other diuretic peptides, such as Locusta-DP, to amplify fluid secretion beyond their individual effects .

- Diuretic Activity Inhibition : The peptide has been shown to modulate diuretic responses, potentially serving as a regulatory mechanism to prevent excessive fluid loss during periods of dehydration or stress .

Potential Applications in Pest Management

Given its critical role in insect physiology, this compound could be leveraged in pest management strategies. By understanding and manipulating its effects, researchers may develop novel approaches to control pest populations.

- Targeting Diuretic Pathways : By inhibiting the action of this compound or its receptors, it may be possible to disrupt fluid regulation in pests, leading to increased mortality rates under drought conditions or other stressors .

- Development of Biopesticides : Synthetic analogs of this compound could serve as biopesticides that specifically target pest species without affecting beneficial insects. This specificity could enhance agricultural productivity while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the physiological effects of this compound and its interactions with other peptides:

作用机制

Locustakinin is part of the insect kinin family, which includes other peptides such as leucokinin and achetakinin. These peptides share similar structures and functions but differ in their amino acid sequences and receptor specificities. This compound is unique in its ability to stimulate fluid secretion in the Malpighian tubules of locusts, whereas leucokinin and achetakinin have different physiological roles in other insect species .

相似化合物的比较

Leucokinin: Found in cockroaches, involved in regulating fluid secretion and ion transport.

Achetakinin: Found in crickets, involved in modulating muscle contractions and fluid secretion.

生物活性

Locustakinin is a myotropic peptide derived from the locust Locusta migratoria, recognized for its significant role in regulating physiological processes, particularly in fluid and ion transport. This article explores its biological activity, structure, and implications in insect physiology, supported by relevant research findings and data.

Structure and Composition

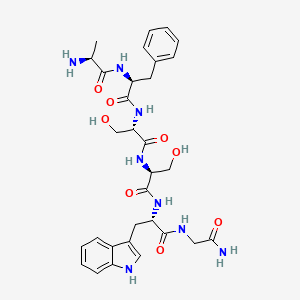

This compound is characterized by its unique amino acid sequence, which has been identified as Ala-Phe-Ser-Ser-Trp-Gly-amide. This sequence is crucial for its biological activity, particularly in stimulating ion transport and inhibiting diuretic activity in the Malpighian tubules of insects . The peptide's structure is closely related to other insect neuropeptides, such as leucokinins and achetakins, suggesting an evolutionary link among these peptides .

1. Diuretic Activity

This compound plays a pivotal role in fluid secretion within the Malpighian tubules. Research indicates that it acts synergistically with other diuretic peptides to enhance fluid secretion rates. For instance, this compound and Locusta-DP (a CRF-related peptide) together stimulate fluid secretion more effectively than either peptide alone .

Table 1: Comparative Effects of this compound and Other Peptides on Fluid Secretion

| Peptide | EC50 (nM) | Maximal Stimulation (%) |

|---|---|---|

| This compound | 110 | 100 |

| Locusta-DP | 50 | 80 |

| Dippu-DH 31 | 0.56 | 50 |

2. Ion Transport Regulation

This compound is instrumental in regulating the balance of sodium (Na) and potassium (K) ions during diuresis. Studies show that this compound increases Na transport while also promoting K secretion, which is vital for maintaining hemolymph volume and composition in locusts .

Case Studies and Experimental Evidence

Several studies have utilized bioassays to evaluate the effects of this compound on fluid secretion rates in locusts. For example, Ramsay assays demonstrated that this compound significantly enhances fluid secretion when compared to control conditions .

In a comparative study involving synthetic this compound, it was found that the physiological responses were consistent with those observed using native peptides, confirming its biological relevance .

Table 2: Summary of Physiological Studies Involving this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Holman et al. (1990) | HPLC Purification | Established structure and activity correlation |

| Ramsay Assays | Fluid Secretion Assay | Significant increase in secretion rates observed |

| PMC18626 | cAMP Production | This compound stimulates cAMP production dose-dependently |

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZDDGVNOHGBSM-QAMDWANKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930517 | |

| Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139602-08-7 | |

| Record name | Locustakinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。